molecular formula C19H15N5O3 B2912926 4-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-4H-chromene-2-carboxamide CAS No. 921166-31-6

4-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-4H-chromene-2-carboxamide

Katalognummer: B2912926
CAS-Nummer: 921166-31-6
Molekulargewicht: 361.361
InChI-Schlüssel: NTEIDPHUDQGZHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-4H-chromene-2-carboxamide is a synthetic organic compound with the molecular formula C19H15N5O3 and a molecular weight of 361.4 g/mol . Its structure features a chromone-4-one core, a privileged scaffold in medicinal chemistry known for diverse biological activities, linked via a carboxamide bridge to a methylene-tetrazole moiety substituted with a p-tolyl group . The tetrazole ring is a well-established bioisostere for a carboxylic acid, often employed in drug design to enhance metabolic stability, improve absorption, and fine-tune the physicochemical properties of lead compounds . This compound is a key intermediate for researchers working across multiple disciplines. It is of significant interest in the design and synthesis of novel pharmacologically active heterocycles . The chromone scaffold has been extensively studied for its promising biological activities, while tetrazole-based compounds are recognized for their applications as antimicrobial, antiviral, and antifungal agents . Furthermore, structural hybrids combining chromone cores with other heterocyclic systems, such as thiazoles, have been identified as potent and selective ligands for various receptors, including adenosine receptors, highlighting the potential of this compound in neuropharmacology and drug discovery programs . Researchers can utilize this chemical as a versatile building block to develop new candidates for evaluating biological activity and establishing structure-activity relationships (SAR). This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3/c1-12-6-8-13(9-7-12)24-18(21-22-23-24)11-20-19(26)17-10-15(25)14-4-2-3-5-16(14)27-17/h2-10H,11H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEIDPHUDQGZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Action Environment

It’s worth noting that the synthesis of the compound was achieved via a three-component reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst. This suggests that the compound’s synthesis and potentially its action could be influenced by the chemical environment and the presence of certain catalysts.

Biologische Aktivität

The compound 4-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-4H-chromene-2-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. Its structure incorporates a chromene core, a tetrazole moiety, and an amide functional group, which contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Tetrazole Ring : The tetrazole component is synthesized by reacting p-tolylmethylamine with sodium azide and triethyl orthoformate under reflux conditions.
  • Acylation Reaction : The resulting tetrazole derivative undergoes acylation with an appropriate carboxylic acid derivative to form the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The tetrazole ring can mimic carboxylate groups, facilitating binding to enzymes and receptors. This interaction may modulate their activity, leading to various biological effects such as:

  • Enzyme inhibition
  • Receptor modulation

1. Anticancer Properties

Recent studies have indicated that derivatives of chromene compounds exhibit significant anticancer activities. For instance, compounds related to chromene structures have shown:

  • Inhibition of cell proliferation in various cancer cell lines.
  • Induction of apoptosis through mechanisms involving the Bax/Bcl-2 ratio and caspase activation pathways .

2. Enzyme Inhibition

The compound has been evaluated for its potential as an inhibitor of various enzymes involved in pathological conditions:

  • Angiotensin Converting Enzyme (ACE) : Some derivatives have demonstrated promising ACE inhibitory activity, which is crucial for managing hypertension .
CompoundIC50 (µM)Target
4-Oxo-N...TBDACE

3. Antioxidant Activity

The antioxidant potential of related chromene derivatives has been explored, revealing their ability to scavenge free radicals and inhibit lipid peroxidation. This property may contribute to their protective effects against oxidative stress-related diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

  • Study on Antitumor Activity : A study demonstrated that chromene derivatives could induce cell cycle arrest and apoptosis in colorectal cancer cells by increasing the Bax/Bcl-2 ratio, suggesting a mechanism for their anticancer effects .
  • Inhibition Studies : Research showed that certain derivatives exhibited dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in Alzheimer's disease therapy .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Core Heterocyclic Modifications

  • Coumarin vs. Pyrazole Derivatives :
    The target compound’s coumarin core distinguishes it from pyrazole-based carboxamides (e.g., compounds 3a–3p in ). Pyrazole derivatives exhibit moderate anti-inflammatory and antimicrobial activities, whereas coumarin derivatives like 169 () show enhanced binding to kinases or proteases due to their planar aromatic structure .

  • Tetrazole vs. Conversely, triazole-containing coumarins (e.g., 169 in ) retain similar hydrogen-bonding properties but may differ in metabolic stability .

Substituent Effects

  • p-Tolyl vs. Halogenated/Aryl Groups :
    The p-tolyl group in the target compound increases lipophilicity compared to halogenated aryl groups (e.g., 3b , 3d ) or phenyl rings. This modification may enhance blood-brain barrier penetration but reduce aqueous solubility .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Features
Target Compound Coumarin p-Tolyl-tetrazole ~407.4* N/A N/A High lipophilicity, bioisostere
3a () Pyrazole Phenyl, cyano 403.1 133–135 68 Moderate solubility
3c () Pyrazole p-Tolyl, cyano 417.1 123–125 62 Enhanced lipophilicity
169 () Coumarin 4-Chlorobenzyl, triazole ~466.9* N/A N/A Kinase inhibition potential
Candesartan () Benzimidazole Tetrazole, biphenyl 582.6 N/A N/A Antihypertensive activity

*Calculated based on structural formula.

Q & A

Basic Research Questions

Q. What are the recommended multi-step synthetic routes for 4-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-4H-chromene-2-carboxamide, and how can intermediates be characterized?

  • Methodology :

  • Step 1 : Start with the 1,5-diarylpyrazole core template (e.g., 5-phenyl-1-pentanol derivatives) for the tetrazole moiety, using condensation reactions with sodium azide to introduce the tetrazole ring .
  • Step 2 : For the chromene-2-carboxamide backbone, employ cyclization of 4-hydroxy-2-oxo-2H-chromene derivatives with ammonium acetate at elevated temperatures (~130°C) .
  • Step 3 : Couple the tetrazole and chromene moieties via alkylation or amidation, followed by purification using column chromatography (n-hexane/ethyl acetate, 8:2) .
  • Characterization : Use IR, 1H^1 \text{H}-NMR, and 13C^{13} \text{C}-NMR to confirm intermediate structures. For example, IR peaks at 1650–1700 cm1^{-1} indicate carbonyl groups, while NMR shifts at δ 7.2–8.0 ppm confirm aromatic protons .

Q. How can researchers validate the purity and structural integrity of the compound post-synthesis?

  • Methodology :

  • Chromatography : Use HPLC with a C18 column and gradient elution (acetonitrile/water) to assess purity (>95% recommended). Retention times can be cross-referenced with standards .
  • Spectroscopy : Confirm molecular weight via high-resolution mass spectrometry (HRMS) and analyze functional groups using FTIR. For crystal structure validation, single-crystal X-ray diffraction (monoclinic system, space group P21/n) provides bond angles and lattice parameters .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. antitumor efficacy) be resolved experimentally?

  • Methodology :

  • Dose-Response Studies : Test the compound across a broad concentration range (e.g., 1–100 µM) in both antimicrobial (MIC assays) and antitumor (MTT assays on cancer cell lines) models. Compare IC50_{50} values to identify potency thresholds .
  • Mechanistic Profiling : Use molecular docking to assess binding affinity to bacterial enzymes (e.g., DNA gyrase) versus human kinases (e.g., GSK-3β). Differences in binding pockets may explain selectivity .
  • Resistance Testing : Perform serial passaging of microbial or cancer cells under sublethal compound exposure to evaluate adaptive resistance mechanisms .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodology :

  • Salt Formation : React the compound with hydrochloric acid or sodium hydroxide to generate water-soluble salts (e.g., hydrochloride form) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the carboxamide or tetrazole moieties, which are cleaved enzymatically in vivo .
  • Nanoparticle Encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance lymphatic uptake and prolong half-life. Monitor release kinetics via dialysis membrane assays .

Q. How can researchers investigate the compound’s metabolic stability and potential toxicity?

  • Methodology :

  • In Vitro Metabolism : Incubate the compound with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Identify cytochrome P450 isoforms involved using selective inhibitors .
  • Toxicogenomics : Perform RNA-seq on treated cell lines to assess oxidative stress (e.g., Nrf2 pathway) and apoptosis markers (e.g., caspase-3 activation) .
  • In Vivo PK/PD : Administer the compound intravenously/orally to rodents and measure plasma concentration-time profiles. Calculate AUC, Cmax_\text{max}, and t1/2_{1/2} to correlate exposure with efficacy/toxicity .

Data Contradiction Analysis

Q. How should discrepancies between computational predictions and experimental results (e.g., binding affinity) be addressed?

  • Methodology :

  • Force Field Adjustment : Re-run docking simulations with modified parameters (e.g., AMBER vs. CHARMM) to account for conformational flexibility in the tetrazole ring .
  • Crystallographic Validation : Co-crystallize the compound with its target protein and compare predicted vs. observed binding modes via RMSD analysis .
  • Alchemical Free Energy Calculations : Use molecular dynamics (MD) with thermodynamic integration to refine binding energy estimates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.